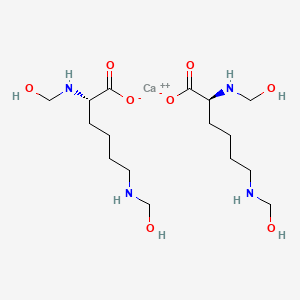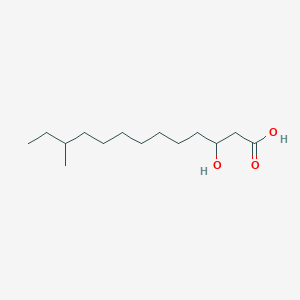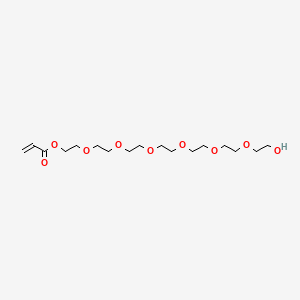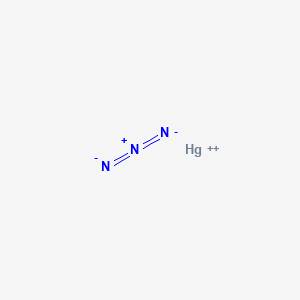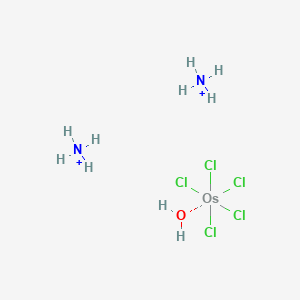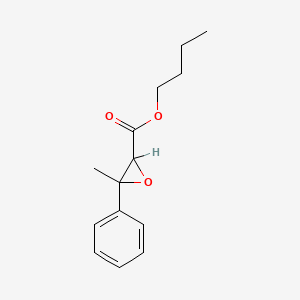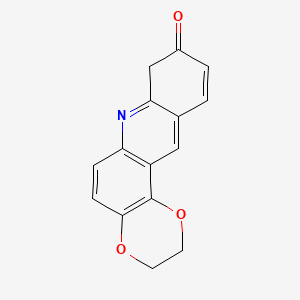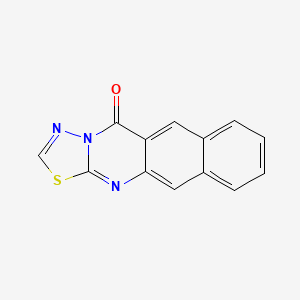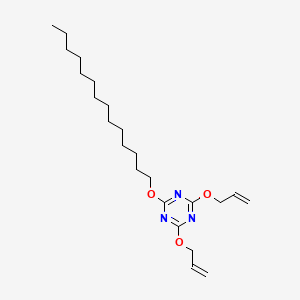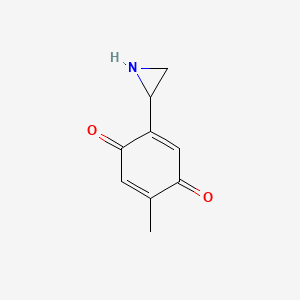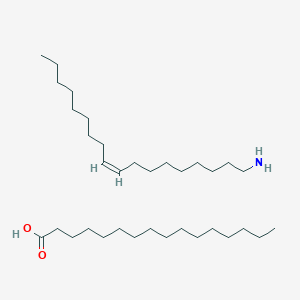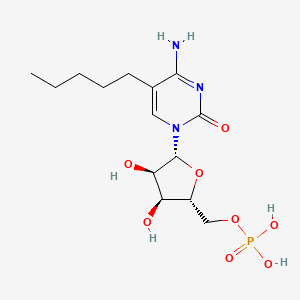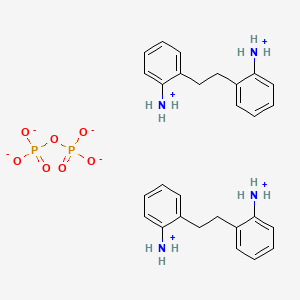
2,2'-Ethylenedianilinium tetrahydrogen diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Ethylenedianilinium tetrahydrogen diphosphate is a chemical compound with the molecular formula C28H36N4O7P2 and a molecular weight of 602.555562. It is also known by other names such as 2,2’-ethylenedianiline diphosphate and 2,2’-diaminobibenzyl diphosphate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-ethylenedianilinium tetrahydrogen diphosphate typically involves the reaction of 2,2’-ethylenedianiline with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2,2’-Ethylenedianiline} + \text{Phosphoric Acid} \rightarrow \text{2,2’-Ethylenedianilinium tetrahydrogen diphosphate} ]
The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 2,2’-ethylenedianilinium tetrahydrogen diphosphate involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of significant quantities of the compound. The industrial production methods also include purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,2’-Ethylenedianilinium tetrahydrogen diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may result in simpler, reduced forms of the compound .
Scientific Research Applications
2,2’-Ethylenedianilinium tetrahydrogen diphosphate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2,2’-ethylenedianilinium tetrahydrogen diphosphate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Ethylenedianiline diphosphate
- 2,2’-Diaminobibenzyl diphosphate
- 2,2’-Ethylenebisaniline bisphosphate
Uniqueness
2,2’-Ethylenedianilinium tetrahydrogen diphosphate is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds.
Properties
CAS No. |
93045-02-4 |
|---|---|
Molecular Formula |
C28H36N4O7P2 |
Molecular Weight |
602.6 g/mol |
IUPAC Name |
[2-[2-(2-azaniumylphenyl)ethyl]phenyl]azanium;phosphonato phosphate |
InChI |
InChI=1S/2C14H16N2.H4O7P2/c2*15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16;1-8(2,3)7-9(4,5)6/h2*1-8H,9-10,15-16H2;(H2,1,2,3)(H2,4,5,6) |
InChI Key |
KPDUBXBJUJLXQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=CC=C2[NH3+])[NH3+].C1=CC=C(C(=C1)CCC2=CC=CC=C2[NH3+])[NH3+].[O-]P(=O)([O-])OP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



